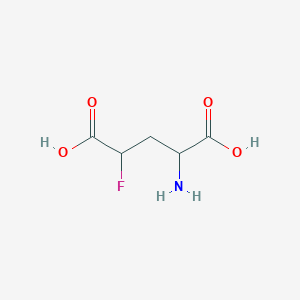
4-Fluoroglutamic acid
Overview
Description
4-Fluoroglutamic acid is a compound with the molecular formula C5H8FNO4 . It is also known by other names such as 4-Fluoro-DL-glutamic acid, 2-amino-4-fluoropentanedioic acid, and DL-erythro-4-Fluoroglutamic acid . The compound has a molecular weight of 165.12 g/mol .
Synthesis Analysis
The synthesis of 4-Fluoroglutamic acid has been explored in several studies . For instance, one study attempted to optimize reaction conditions for large-scale preparation . Another study found that 4-fluoroglutamate acted as an alternate substrate and the resulting product was a very poor substrate for further glutamylation . A different approach involved the defluorination of dl-erythro/threo-4-fluoroglutamic acid by whole cells of various bacteria .Molecular Structure Analysis
The molecular structure of 4-Fluoroglutamic acid includes a fluorine atom, which makes it of interest in biological and chemical studies .Chemical Reactions Analysis
4-Fluoroglutamic acid has been used in various chemical reactions. For example, it has been employed as inhibitors of glutamate decarboxylase . In another study, the degradation of 4-fluoroglutamate by bacteria was investigated .Physical And Chemical Properties Analysis
4-Fluoroglutamic acid has a density of 1.5±0.1 g/cm3, a boiling point of 342.4±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . It also has an enthalpy of vaporization of 64.4±6.0 kJ/mol and a flash point of 160.9±27.9 °C .Scientific Research Applications
Peptide Synthesis
4-Fluoro-DL-glutamic acid is used in peptide synthesis . The compound’s unique structure and properties make it a valuable tool in the creation of complex peptide chains.
Enzyme Inhibition
Fluorinated amino acids like 4-Fluoro-DL-glutamic acid are often used as enzyme inhibitors . By interacting with the active site of an enzyme, these compounds can modulate the enzyme’s activity, providing a means of studying enzyme function and potentially developing new therapeutic strategies.
Mechanistic Probes
4-Fluoro-DL-glutamic acid can serve as a mechanistic probe . Researchers can use this compound to investigate the mechanisms of biochemical reactions, particularly those involving enzymes. The fluorine atom in the compound can act as a reporter, allowing scientists to track the compound’s behavior in various processes.
Production of Pharmacologically Active Peptides
4-Fluoro-DL-glutamic acid is used in the production of pharmacologically active peptides . These peptides can have a variety of therapeutic applications, from acting as potential drugs to serving as tools for studying biological processes.
Selective Degradation of L-Isomer
The selective degradation of the L-isomer of 4-Fluoro-DL-glutamic acid is a potentially convenient method of obtaining D-4-Fluoroglutamate from the racemate . This process could be useful in the production of enantiomerically pure compounds, which are often needed in pharmaceutical research and development.
Synthesis of Single Stereoisomers
Electrophilic fluorination of enantiomerically pure 2-pyrrolidinones derived from (L)-glutamic acid has been investigated as a method for the synthesis of single stereoisomers of 4-fluorinated glutamic acids . This research could lead to new methods for the production of specific stereoisomers, which can have distinct biological activities and are often required in medicinal chemistry.
Mechanism of Action
Target of Action
4-Fluoro-DL-glutamic acid, also known as 4-Fluoroglutamic acid or 2-amino-4-fluoropentanedioic acid, is a derivative of glutamic acid . Glutamic acid is a key molecule in cellular metabolism and is involved in various biochemical pathways. Therefore, 4-Fluoro-DL-glutamic acid may interact with the same targets as glutamic acid, influencing their function .
Mode of Action
It’s known that fluorinated amino acids are often used as enzyme inhibitors and mechanistic probes . The fluorine atom in the molecule can influence the interaction with its targets, potentially altering their function .
Biochemical Pathways
4-Fluoro-DL-glutamic acid, as a derivative of glutamic acid, may affect the same biochemical pathways. These include protein synthesis, where glutamic acid serves as a building block for proteins, and the citric acid cycle, where it acts as a metabolic intermediate .
Result of Action
Given its structural similarity to glutamic acid, it may have similar effects, such as participating in protein synthesis and energy production . The presence of the fluorine atom could potentially alter these effects .
Safety and Hazards
Future Directions
The future directions for the study of 4-Fluoroglutamic acid could involve further exploration of its synthesis, particularly the selective degradation of the L-isomer to obtain D-4-fluoroglutamate from the racemate . Additionally, more research could be conducted on its potential applications as an enzyme inhibitor and in the production of pharmacologically active peptides .
properties
IUPAC Name |
2-amino-4-fluoropentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSHPWJJSVEEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949843 | |
| Record name | 2-amino-4-fluoropentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoroglutamic acid | |
CAS RN |
2708-77-2 | |
| Record name | 4-Fluoroglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2708-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoroglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002708772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-amino-4-fluoropentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoroglutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




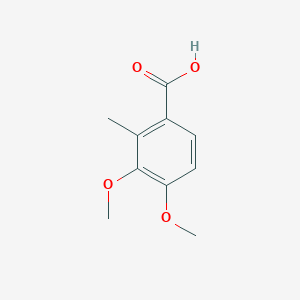
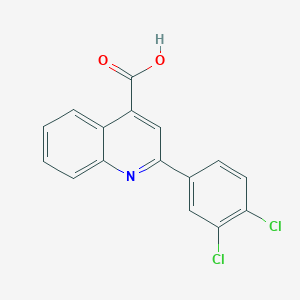
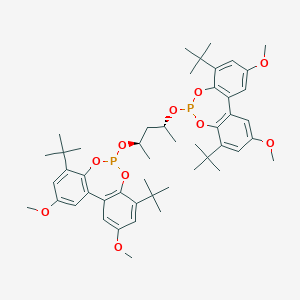
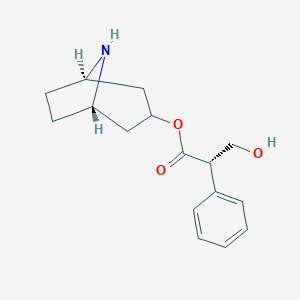
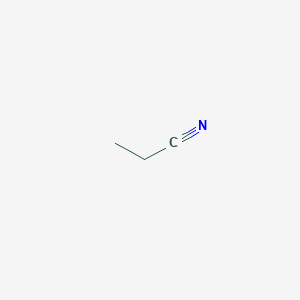
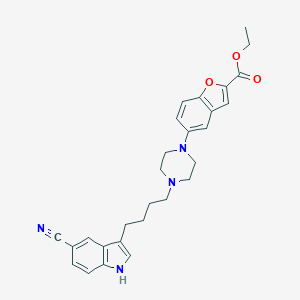
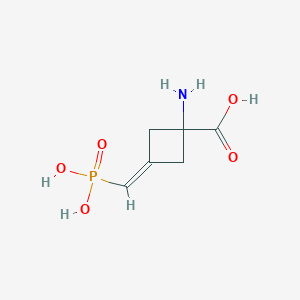
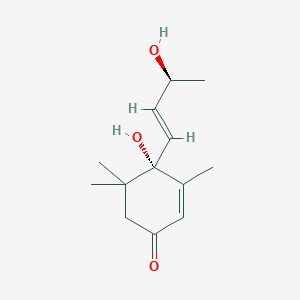
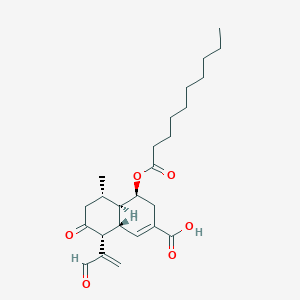



![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)